2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine
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Overview
Description
2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with azidomethyl, chloro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems for precise control of temperature and reagent addition, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide ion can be replaced by other nucleophiles.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Cycloaddition: Alkynes in the presence of copper(I) catalysts.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: Used in the development of novel materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine depends on its application. In organic synthesis, the azide group can act as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, the compound’s biological activity would depend on its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)-3-chloro-5-(difluoromethyl)pyridine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
2-(Azidomethyl)-3-chloro-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
The presence of the trifluoromethyl group in 2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry. Additionally, the azidomethyl group provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4/c8-5-1-4(7(9,10)11)2-13-6(5)3-14-15-12/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFQHENOTUVVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN=[N+]=[N-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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